

Application Note: Quantitative Determination of Evonimine Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Evonimine	
Cat. No.:	B15595853	Get Quote

Introduction

Evonimine is a sesquiterpene pyridine alkaloid found in plants of the Celastraceae family, such as Tripterygium wilfordii[1]. It is a structurally complex natural product with significant biological activities, including immunosuppressive and anti-inflammatory properties[1][2][3]. The purported mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response[1][2]. Given its therapeutic potential, accurate and reproducible quantification of **Evonimine** in various matrices is crucial for research and drug development. This application note provides a detailed protocol for the quantitative analysis of **Evonimine** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method separates **Evonimine** from other components in a sample matrix using reversed-phase HPLC on a C18 column. Quantification is achieved by detecting the analyte using a UV detector at its absorption maximum. The concentration of **Evonimine** in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified **Evonimine** standard.

Chemical and Physical Properties of Evonimine



Property	Value	Reference
CAS Number	41758-69-4	[2][3]
Molecular Formula	C38H47NO18	[2][3][4]
Molecular Weight	805.77 g/mol	[2][3]
Appearance	Colorless crystalline solid	[3][4]
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Sparingly soluble in water.	[3]

Experimental ProtocolsPreparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Evonimine** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the primary stock solution with the mobile phase to achieve concentrations ranging from 1
 μg/mL to 100 μg/mL.

Sample Preparation

- From Plant Material:
 - Air-dry and grind the plant material (e.g., root bark of Tripterygium wilfordii) into a fine powder[5].
 - Perform solvent extraction with ethyl acetate[5].
 - Concentrate the extract under reduced pressure[5].
 - Subject the crude extract to column chromatography over silica gel for initial purification[5].



- Further purify the relevant fractions using preparative HPLC[6].
- Dissolve the purified and dried sample in the mobile phase for analysis.
- From Biological Matrices (e.g., Plasma):
 - Perform protein precipitation by adding acetonitrile to the plasma sample[7].
 - Vortex and centrifuge to pellet the precipitated proteins.
 - Further clean up the supernatant using solid-phase extraction (SPE)[7].
 - Evaporate the solvent and reconstitute the residue in the mobile phase.

HPLC Instrumentation and Conditions

Parameter	Condition
Instrument	HPLC system with UV-Vis Detector
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
Mobile Phase	Isocratic elution with Methanol:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25°C
Detection Wavelength	220 nm
Run Time	15 minutes

Data Analysis

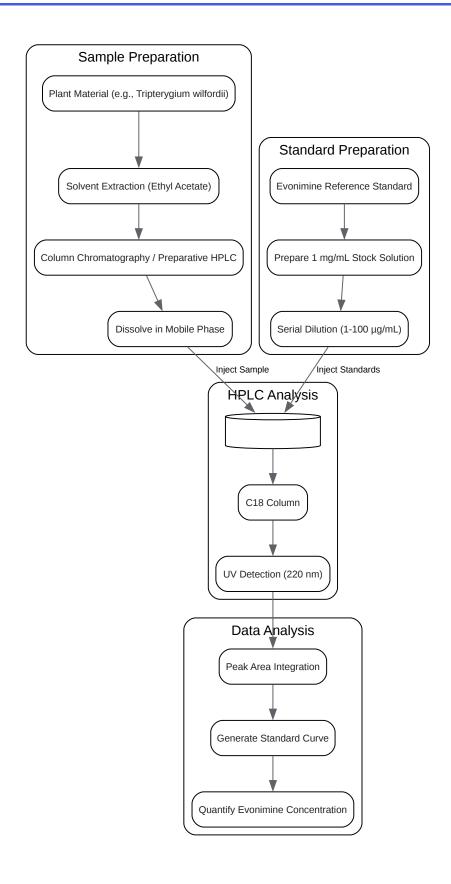
 Generate a standard curve by plotting the peak area of the Evonimine standard solutions against their corresponding concentrations.



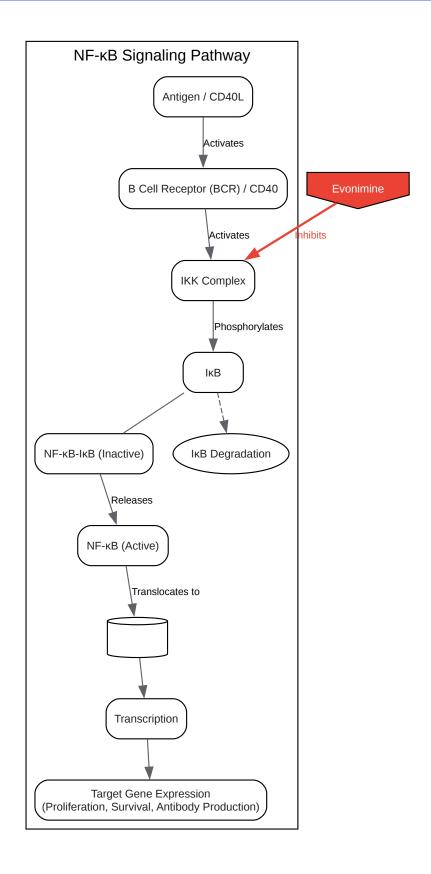
- Perform a linear regression analysis of the standard curve to obtain the equation of the line
 (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
- Quantify the amount of **Evonimine** in the samples by interpolating their peak areas on the standard curve.

Mandatory Visualizations Experimental Workflow for Evonimine Quantification









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